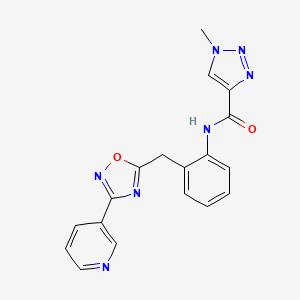
1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a 1,2,3-triazole, a pyridine, and an oxadiazole. These groups are common in many pharmaceuticals and agrochemicals due to their diverse reactivity and biological activity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation and material science .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
Research on pyrazolopyrimidines derivatives, which share structural similarities with the compound , has shown potential as anticancer and anti-5-lipoxygenase agents. The synthesis of these derivatives involved reactions that are structurally akin to 1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide. Such compounds have demonstrated cytotoxic activities in certain cancer cell lines, indicating a potential application in cancer therapy (Rahmouni et al., 2016).
Antibacterial Activity
Compounds with structural components of 1,2,4-triazole, similar to the compound , have shown antibacterial properties. These compounds have been effective against various bacterial strains, such as S. aureus, E. coli, and P. aeruginosa. This suggests potential applications in the development of new antibacterial agents (Balandis et al., 2019).
Tuberculostatic Activity
Research on 1,3,4-oxadiazole and 1,2,4-triazole derivatives has shown significant tuberculostatic activity. This implies that similar structures, such as the one , might be effective in the treatment of tuberculosis (Foks et al., 2004).
Antimicrobial Activities
Compounds containing the 1,2,4-triazole moiety have been evaluated for antimicrobial activities. They have shown good to moderate activity against various microbial strains, suggesting their potential use as antimicrobial agents (Bayrak et al., 2009).
Antimycobacterial Activity
Studies on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones, which bear structural resemblance to the compound , have shown antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential applications in the treatment of tuberculosis (Gezginci et al., 1998).
Antiviral Activities
The synthesis of certain benzamide-based 5-aminopyrazoles and related compounds, structurally related to the compound , has shown remarkable activity against avian influenza virus. This implies potential antiviral applications, particularly in combating influenza strains (Hebishy et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O2/c1-25-11-15(22-24-25)18(26)20-14-7-3-2-5-12(14)9-16-21-17(23-27-16)13-6-4-8-19-10-13/h2-8,10-11H,9H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYKKPQHEOKQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2985216.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2985218.png)
![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)
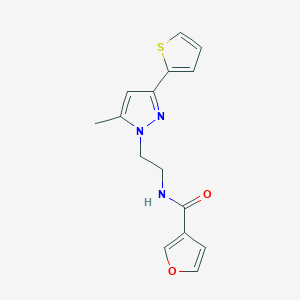
![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)
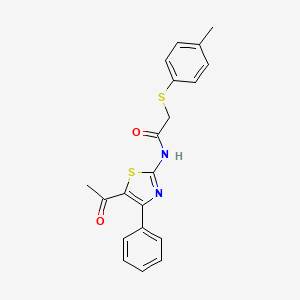
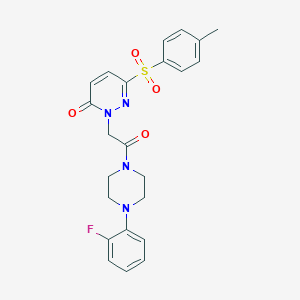
![Methyl (1R,3S)-3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride](/img/structure/B2985230.png)
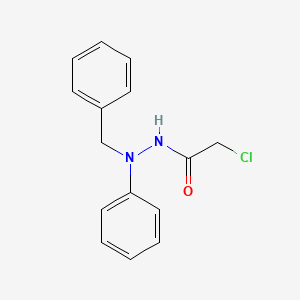
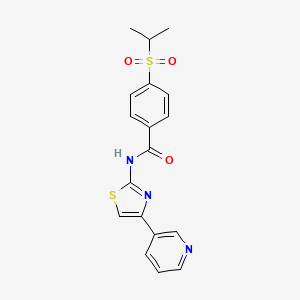
![{2-[5-(Aminomethyl)-2-methoxyphenoxy]ethyl}diethylamine](/img/structure/B2985235.png)
![Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate](/img/structure/B2985236.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2985237.png)